molecular formula C8H6F3N5 B1440324 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine CAS No. 1210732-94-7

1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine

Cat. No.: B1440324
CAS No.: 1210732-94-7
M. Wt: 229.16 g/mol
InChI Key: ZGYFPHRJRSUQEG-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C8H6F3N5 and its molecular weight is 229.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazolo[1,5-a] Pyrimidines : 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine has been utilized in synthesizing pyrazolo[1,5-a] pyrimidines, exhibiting significant biological activities. These compounds are synthesized through a series of chemical reactions involving various intermediates, leading to pyrazolo[1,5-a] pyrimidines with potential applications in medicine (Xu Li-feng, 2011).

Bioactive Compounds

  • Antitumor, Antifungal, and Antibacterial Activities : The compound's derivatives have been studied for their biological activities, including antitumor, antifungal, and antibacterial properties. This research highlights the potential of these derivatives in developing new pharmacophores for treating various diseases (A. Titi et al., 2020).

Antimicrobial Agents

  • Potential Antimicrobial Agents : Derivatives of this compound have been synthesized and screened for their antibacterial and antifungal activities, demonstrating their potential as antimicrobial agents (B. S. Holla et al., 2006).

Process Development for Antibacterials

  • Kilogram-Scale Synthesis of Antibacterial Candidates : The compound has been involved in the development of an efficient, environmentally friendly route for synthesizing novel antibacterial candidates, showcasing its role in large-scale pharmaceutical manufacturing (Tao Yang et al., 2014).

Crystal Structure Analysis

  • Structural Characterization : The crystal structure of compounds derived from this compound has been analyzed, providing insights into their potential biological activities (E. Noh et al., 2020).

Synthesis of Pyrazol-Pyrimidine Derivatives

  • Synthesis of 2-(5-Aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines : This study involves the synthesis of novel pyrazol-pyrimidine derivatives, showing the versatility of the compound in creating diverse bioactive molecules (D. Flores et al., 2006).

Biochemical Analysis

Biochemical Properties

1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. For instance, it may interact with kinases, which are crucial for phosphorylation processes, and inhibit their activity, leading to altered cellular signaling pathways .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to downstream effects on various biochemical pathways. For example, by inhibiting a kinase, the compound can prevent the phosphorylation of target proteins, thereby altering their function and the signaling pathways they regulate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, such as cellular toxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modulation without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels. The compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound may be actively transported into cells via membrane transporters and distributed to specific tissues based on its affinity for certain binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to affect cellular metabolism .

Properties

IUPAC Name

1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N5/c9-8(10,11)6-1-2-13-7(15-6)16-4-5(12)3-14-16/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYFPHRJRSUQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.